molecular formula C27H46O5 B13673237 Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B13673237
M. Wt: 450.7 g/mol
InChI Key: NUWUXOVQSRFEGX-UHFFFAOYSA-N
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Description

Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a unique structure. It belongs to the class of steroidal esters and is characterized by its multiple chiral centers and intricate ring system. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroidal backbone.

    Methoxymethylation: Protection of hydroxyl groups using methoxymethyl (MOM) groups to prevent unwanted reactions.

    Esterification: Formation of the ester linkage by reacting the hydroxyl group with pentanoic acid in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups with other groups, such as halogenation using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has several scientific research applications, including:

    Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases, including hormonal disorders and cancer.

    Biological Studies: Study of its effects on cellular processes and its interactions with biological targets.

    Industrial Applications: Use as an intermediate in the synthesis of other complex steroidal compounds.

Mechanism of Action

The mechanism of action of Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets, such as hormone receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoate
  • **Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate

Uniqueness

The uniqueness of Methyl ®-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate lies in its specific ester linkage and the presence of methoxymethoxy groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C27H46O5

Molecular Weight

450.7 g/mol

IUPAC Name

methyl 4-[3-hydroxy-7-(methoxymethoxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C27H46O5/c1-17(6-9-24(29)31-5)20-7-8-21-25-22(11-13-27(20,21)3)26(2)12-10-19(28)14-18(26)15-23(25)32-16-30-4/h17-23,25,28H,6-16H2,1-5H3

InChI Key

NUWUXOVQSRFEGX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OCOC)C

Origin of Product

United States

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